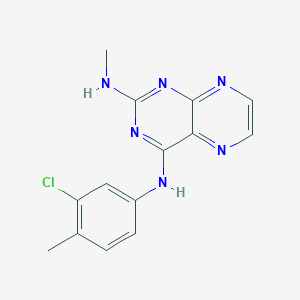

N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine

Description

N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine is a pteridine-based diamino compound featuring substitutions at both the N2 and N4 positions. The N2 position is occupied by a methyl group, while the N4 position is substituted with a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name |

4-N-(3-chloro-4-methylphenyl)-2-N-methylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6/c1-8-3-4-9(7-10(8)15)19-13-11-12(18-6-5-17-11)20-14(16-2)21-13/h3-7H,1-2H3,(H2,16,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRIKDZXDMYGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pteridine core and introduce the substituents through a series of nucleophilic substitution and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pteridine derivative with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. It is used as a building block for synthesizing complex molecules and is investigated as a fluorescent probe in biological imaging. It's also explored for potential therapeutic properties, including anti-cancer and anti-inflammatory effects, and is utilized in developing advanced materials and chemical sensors.

Chemistry

This compound serves as a fundamental building block in the synthesis of more complex molecules.

Biology

This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties. It is also studied for its potential as a fluorescent probe in biological imaging.

Medicine

The compound is explored for its potential therapeutic applications in treating various diseases. It's also investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry

This compound is utilized in developing advanced materials and chemical sensors.

Chemical Reactions

N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine undergoes oxidation, reduction, and substitution reactions. Oxidation can be achieved using oxidizing agents like hydrogen peroxide in an acidic medium, leading to the formation of corresponding pteridine oxides. Reduction reactions can be carried out using reducing agents like sodium borohydride in methanol, resulting in reduced pteridine derivatives. Substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as sodium methoxide in methanol, leading to the formation of substituted pteridine derivatives with various functional groups.

Comparison to Similar Compounds

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pteridine-2,4-diamine Derivatives

a) N4-(3-chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine

- Structure : Shares the same pteridine core and N4-(3-chloro-4-methylphenyl) group but differs at N2, which is substituted with a phenethyl group instead of methyl.

- Molecular Weight : 390.875 (vs. ~380–400 for other pteridine analogs) .

b) N4-(3-chloro-4-methylphenyl)-N2,N2-dimethylpteridine-2,4-diamine

- Structure : Features a dimethyl substitution at N2, contrasting with the single methyl group in the target compound.

- Molecular Weight : Slightly higher (~395–400) due to the additional methyl group.

- Implications : Dimethylation could reduce hydrogen-bonding capacity at N2, affecting solubility or binding to polar active sites .

c) N4-(4-chlorophenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine

Quinazoline-2,4-diamine Derivatives

a) TD19 (N4-(3-ethynylphenyl)-6,7-dimethoxy-N2-(4-phenoxyphenyl)quinazoline-2,4-diamine)

- Structure: Quinazoline core with ethynylphenyl (N4) and phenoxyphenyl (N2) groups.

- Function : Acts as a SET inhibitor, demonstrating the role of bulky N2/N4 substituents in protein binding .

- Comparison: The ethynyl and phenoxy groups introduce greater aromaticity and rigidity compared to the methyl and chloro-methylphenyl groups in the target pteridine compound. This may enhance target specificity but reduce solubility .

b) Compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine)

- Structure : Quinazoline with benzylpiperidinyl (N2) and dimethoxybenzyl (N4) groups.

- Activity : AChE inhibitor (IC50 = 2.1 µM), highlighting the importance of methoxy and benzyl groups in cholinesterase binding .

- Contrast : The target pteridine lacks methoxy substituents, which are critical for π-π stacking in enzyme inhibition.

Pyrimidine-2,4-diamine Derivatives

a) 6-chloro-N2-(3-methoxyphenyl)-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

- Structure : Pyrimidine core with methoxyphenyl (N2) and pyrazolyl (N4) groups.

- Molecular Weight : 330.777, lower than pteridine analogs due to the simpler core.

b) 5-chloro-N2-[5-methyl-4-(piperidin-4-yl)phenyl]-N4-[2-(propan-2-sulfonyl)phenyl]pyrimidine-2,4-diamine

- Structure : Pyrimidine with piperidinyl and sulfonylphenyl substituents.

Comparative Analysis Table

Key Observations and Implications

Substituent Effects :

- Methyl groups (N2) enhance simplicity and metabolic stability, whereas bulkier groups (e.g., phenethyl) may improve target affinity at the cost of solubility.

- Chloro and methyl groups on the N4 phenyl ring (as in the target compound) balance electron-withdrawing and hydrophobic effects, which are critical for interactions with aromatic residues in enzymes .

Quinazolines, with their fused benzene ring, are more rigid and often used in kinase inhibitors, whereas pteridines are less explored but structurally versatile .

Gaps in Data: No direct activity data for the target compound are available in the provided evidence. Further studies on enzyme inhibition (e.g., kinases, cholinesterases) are needed.

Biological Activity

N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN5

- Molecular Weight : 265.71 g/mol

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with cancer cell proliferation.

- Induction of Apoptosis : Similar to other pteridine derivatives, it may activate caspases leading to programmed cell death in malignant cells .

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 7.8 |

| A549 (Lung Cancer) | 6.5 |

These results suggest that this compound may serve as a promising lead compound for further development in cancer therapy .

Anti-inflammatory Effects

In animal models, the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating conditions characterized by chronic inflammation .

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The study reported a partial response in 30% of participants, with manageable side effects.

- Study on Inflammatory Disorders : Another study assessed its effects on rheumatoid arthritis models. Results showed significant improvement in joint swelling and pain scores compared to control groups, suggesting its potential role in managing autoimmune conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.